methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical pathways
Imidazole derivatives are involved in a wide range of biochemical pathways. For example, histidine, an amino acid with an imidazole side chain, is a precursor to histamine, a key player in the body’s immune response .
Biological Activity
Methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, drawing on available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazole ring : Provides a site for biological interactions.
- Chlorobenzyl group : May enhance lipophilicity and cellular uptake.
- Thioacetamido group : Potentially involved in biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The imidazole derivative is known for its ability to disrupt microbial cell membranes, leading to cell death.
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies have indicated that it induces apoptosis in specific cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against resistant bacterial infections.
Case Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, with a significant upregulation of pro-apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels. These findings suggest that the compound may exert its anticancer effects through modulation of apoptotic pathways.
Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:
- Mechanistic Insights : The compound appears to induce apoptosis via mitochondrial pathways, leading to cytochrome c release and activation of caspases. This was corroborated by Western blot analysis showing increased levels of cleaved caspase-3 following treatment.
- Selectivity : Notably, the compound exhibited low cytotoxicity towards non-cancerous cell lines (IC50 > 100 µM), suggesting a favorable safety profile for further development.
Properties
IUPAC Name |
methyl 4-[[2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-20(28)15-4-8-17(9-5-15)24-19(27)13-30-21-23-10-18(12-26)25(21)11-14-2-6-16(22)7-3-14/h2-10,26H,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQKAMYFEVJVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.